

2,4,6-Trifluorobenzonitrile chemical structure and analysis

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Compound of Interest

Compound Name: 2,4,6-Trifluorobenzonitrile

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An In-Depth Technical Guide to **2,4,6-Trifluorobenzonitrile**: Structure, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2,4,6-Trifluorobenzonitrile** (CAS No. 96606-37-0), a key fluorinated building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details the compound's chemical structure, physicochemical properties, and analytical characterization methods. Furthermore, it presents detailed experimental protocols, synthesis pathways, and highlights its significant applications, particularly as a versatile intermediate for pharmaceuticals and agrochemicals.

Introduction

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic nitrile that has gained significant attention for its unique properties and diverse applications in organic chemistry.^[1] With the molecular formula $C_7H_2F_3N$, this compound serves as a crucial intermediate for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} The presence of three fluorine atoms on the benzene ring enhances the molecule's stability and reactivity, making it an ideal precursor for drug candidates where improved metabolic stability and lipophilicity are desired.^{[1][2][3]} This compound typically appears as a white to off-white crystalline powder, which is convenient for handling in laboratory and industrial settings.^[1]

Chemical Structure and Properties

Chemical Identifiers

- IUPAC Name: **2,4,6-trifluorobenzonitrile**[\[4\]](#)
- CAS Number: 96606-37-0[\[4\]](#)
- Molecular Formula: C₇H₂F₃N[\[1\]](#)[\[4\]](#)
- InChI Key: HTKFGTCCOJIUIK-UHFFFAOYSA-N[\[4\]](#)
- Canonical SMILES: C1=C(C=C(C(=C1F)C#N)F)F[\[4\]](#)
- Synonyms: 2,4,6-Trifluoro-benzonitrile, Benzonitrile, 2,4,6-trifluoro-[\[1\]](#)[\[4\]](#)

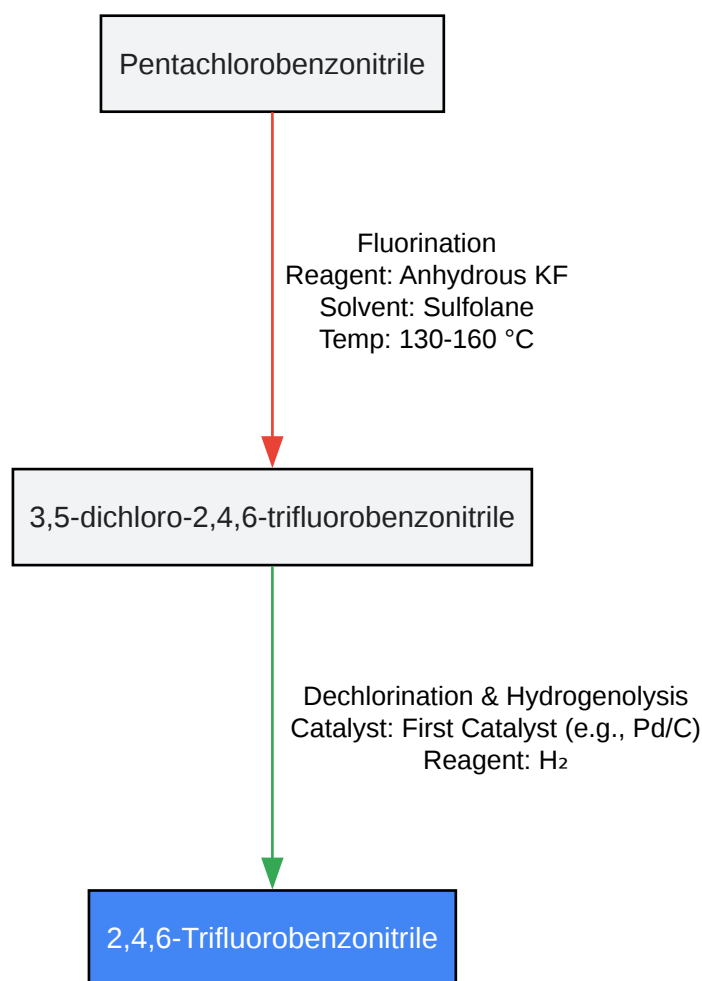
Physicochemical Properties

The key quantitative properties of **2,4,6-Trifluorobenzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	157.09 g/mol	[1][4]
Appearance	White to off-white crystalline powder	[1][5]
Melting Point	57 - 63 °C	[1]
Boiling Point	166.5 ± 35.0 °C (at 760 mmHg)	[1]
Density	1.4 ± 0.1 g/cm ³	[1][5]
Flash Point	54.5 ± 25.9 °C	[1]
Vapor Pressure	1.8 ± 0.3 mmHg (at 25 °C)	[1]
Topological Polar Surface Area	23.8 Å ²	[4]
XLogP3	1.9	[4][5]
Refractive Index	1.464	[1]
Purity/Assay	≥97%	[6]

Synthesis Pathway

2,4,6-Trifluorobenzonitrile can be synthesized from multi-halogenated precursors. A notable method involves a two-step process starting from pentachlorobenzonitrile, which is first fluorinated and then dechlorinated to yield the final product.[7]



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Caption: Synthesis pathway of **2,4,6-Trifluorobenzonitrile**.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of **2,4,6-Trifluorobenzonitrile** rely on standard analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- Nitrile (C≡N) Stretch: A sharp, medium-to-strong absorption band is expected in the range of 2220-2260 cm⁻¹.

- Aromatic C=C Stretch: Multiple sharp bands of variable intensity appear between 1400-1600 cm^{-1} .
- C-F Stretch: Strong absorption bands are characteristic in the fingerprint region, typically between 1100-1400 cm^{-1} .
- Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm^{-1} .
- Instrument Preparation: Ensure the ATR crystal (e.g., diamond) of the FT-IR spectrometer is clean. Record a background spectrum.
- Sample Preparation: Place a small amount of the solid **2,4,6-Trifluorobenzonitrile** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm^{-1} with a suitable number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise arrangement of atoms.

- ^1H NMR: The spectrum will show a signal for the two aromatic protons. Due to coupling with the three adjacent fluorine atoms (^2JHF and ^4JHF), this signal will appear as a complex multiplet.
- ^{13}C NMR: The spectrum will display distinct signals for the seven carbon atoms, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atoms (JCF).
- ^{19}F NMR: This is a powerful tool for fluorinated compounds. The spectrum is expected to show two signals corresponding to the two chemical environments of the fluorine atoms (F at C2/C6 and F at C4), with complex splitting due to F-F and F-H coupling.
- Dissolve 5-10 mg of **2,4,6-Trifluorobenzonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

- Transfer the solution into a standard 5 mm NMR tube.
- Acquire the ^1H , ^{13}C , and ^{19}F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Expected Mass: The compound has a monoisotopic mass of 157.0139 Da.^[4] High-resolution mass spectrometry (HRMS) should confirm this value, corresponding to the molecular formula $\text{C}_7\text{H}_2\text{F}_3\text{N}$.
- Fragmentation: The fragmentation pattern can provide further structural information.
- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.
- Separation & Analysis: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact, EI) and detected.

Applications in Research and Development

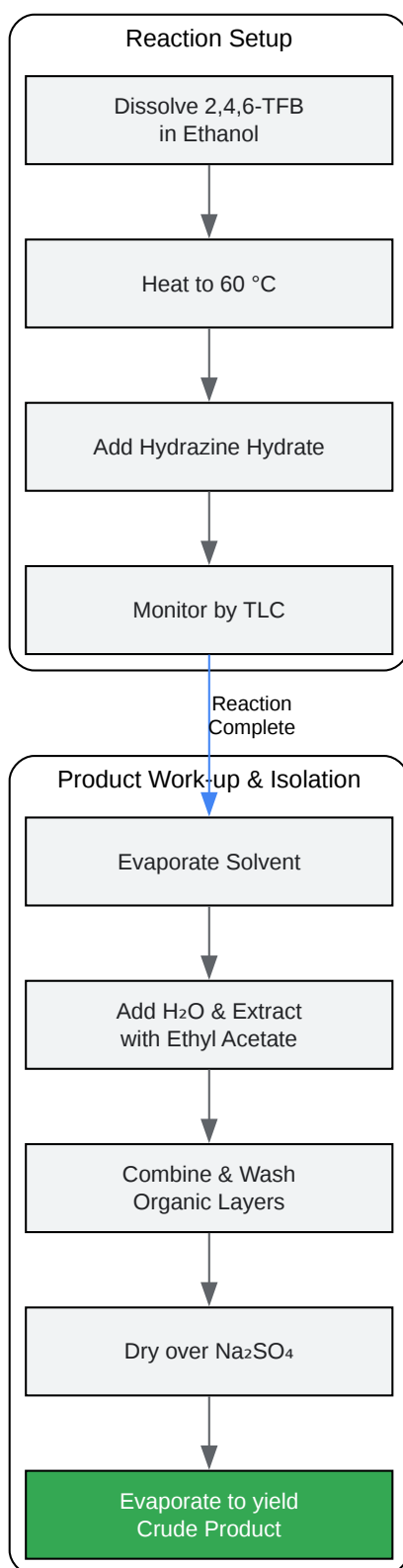
2,4,6-Trifluorobenzonitrile is a versatile intermediate primarily used in:

- Pharmaceutical Synthesis: It serves as a building block for creating fluorinated drug candidates. The trifluorophenyl moiety can enhance drug properties such as metabolic stability, binding affinity, and bioavailability.^{[2][3]}
- Agrochemical Development: It is used in the synthesis of advanced herbicides and pesticides, where the fluorine atoms can increase the biological activity and stability of the final product.^{[1][3]}
- Materials Science: The compound is also utilized in the production of specialty polymers and coatings where its fluorinated nature imparts desirable characteristics like thermal stability

and chemical resistance.[3]

- Organic Reactions: It readily participates in reactions such as nucleophilic aromatic substitution and cross-coupling, allowing for the construction of complex molecular architectures.[1]

The following diagram illustrates a typical laboratory workflow for a reaction involving **2,4,6-Trifluorobenzonitrile** as a starting material, based on a documented procedure.[5]



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Caption: Example experimental workflow using **2,4,6-Trifluorobenzonitrile**.

Detailed Experimental Protocol

This section provides a detailed methodology for a reaction using **2,4,6-Trifluorobenzonitrile** as a starting material, as adapted from the literature.^[5]

Synthesis of 2,4,6-Trifluorobenzohydrazide

- **Reaction Setup:** In a suitable reaction vessel, dissolve **2,4,6-Trifluorobenzonitrile** (5g, 31.8 mmol, 1.0 eq.) in 50 mL of ethanol.
- **Heating:** Heat the resulting solution to 60 °C with stirring.
- **Reagent Addition:** Slowly add hydrazine hydrate (50-60% solution, 3.4g, ~63.6 mmol, ~2.0 eq.) to the heated solution.
- **Reaction Monitoring:** Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:2 hexanes/ethyl acetate).
- **Solvent Removal:** Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining white semi-solid residue, add 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic fractions and wash them with brine (1 x 100 mL).
- **Drying and Isolation:** Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which can be used in subsequent steps without further purification.^[5]

Conclusion

2,4,6-Trifluorobenzonitrile is a high-value chemical intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its trifluorinated aromatic structure provides a unique combination of reactivity and stability, enabling the synthesis of advanced molecules with enhanced properties. The analytical methods and experimental protocols detailed in this guide offer a practical framework for researchers and scientists working with this

versatile compound, facilitating its effective use in innovative research and development projects.

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